Cas no 39880-86-9 (N-(4-aminophenyl)thiophene-2-carboxamide)
N-(4-aminophenyl)thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxamide, N-(4-aminophenyl)-
- Thiophene-2-carboxylic acid (4-amino-phenyl)-amide
- N-(4-aminophenyl)thiophene-2-carboxamide
- ALBB-026795
- STK172738
- N-(4-aminophenyl)-2-thiophenecarboxamide
- AG-690/40637119
- HMS2689I13
- SR-01000462047
- SCHEMBL7717513
- G29437
- Cambridge id 6332257
- AKOS000108408
- MLS000712340
- SR-01000462047-1
- 39880-86-9
- SMR000282107
- Thiophene-2-carboxylic acid (4-aminophenyl)-amide
- Z57243694
- CHEMBL1567637
- VS-01134
- EN300-61635
- MFCD02258055
- BBL002630
- F0914-5382
-
- MDL: MFCD02258055
- Inchi: 1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14)
- InChI Key: JAANUULEQHTUGY-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(NC1C=CC(=CC=1)N)=O
Computed Properties
- Exact Mass: 218.0515
- Monoisotopic Mass: 218.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- PSA: 55.12
N-(4-aminophenyl)thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N297486-100mg |
n-(4-aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N297486-500mg |
n-(4-aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N297486-1g |
n-(4-aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 1g |
$ 340.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010329-1g |
Thiophene-2-carboxylic acid (4-amino-phenyl)-amide |
39880-86-9 | 1g |
6144CNY | 2021-05-07 | ||
| abcr | AB371353-500 mg |
N-(4-Aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB371353-1 g |
N-(4-Aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 1g |
€239.00 | 2023-06-20 | ||
| Chemenu | CM449568-1g |
2-Thiophenecarboxamide, N-(4-aminophenyl)- |
39880-86-9 | 95%+ | 1g |
$174 | 2023-02-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010329-1g |
Thiophene-2-carboxylic acid (4-amino-phenyl)-amide |
39880-86-9 | 1g |
6144.0CNY | 2021-07-13 | ||
| Enamine | EN300-61635-0.05g |
N-(4-aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 95.0% | 0.05g |
$23.0 | 2025-03-21 | |
| Enamine | EN300-61635-0.1g |
N-(4-aminophenyl)thiophene-2-carboxamide |
39880-86-9 | 95.0% | 0.1g |
$35.0 | 2025-03-21 |
N-(4-aminophenyl)thiophene-2-carboxamide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on N-(4-aminophenyl)thiophene-2-carboxamide
Introduction to 2-Thiophenecarboxamide, N-(4-aminophenyl)- (CAS No. 39880-86-9)
2-Thiophenecarboxamide, N-(4-aminophenyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 39880-86-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative features a thiophene core linked to an amide group and an amino-substituted phenyl ring, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry. The unique arrangement of functional groups in this compound imparts distinct chemical properties that have garnered interest from researchers exploring novel therapeutic agents.
The structural framework of 2-Thiophenecarboxamide, N-(4-aminophenyl)- combines the aromatic stability of the thiophene ring with the reactivity of the amide and amino groups. This combination facilitates diverse chemical modifications, enabling the synthesis of analogues with tailored biological activities. In recent years, there has been growing interest in thiophene-based compounds due to their prevalence in bioactive molecules and their role as key scaffolds in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups in this molecule allows for modulation of its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2-Thiophenecarboxamide, N-(4-aminophenyl)- interacts with biological targets. Studies using quantum mechanical calculations have revealed insights into its electronic structure and potential binding modes with enzymes and receptors. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide high-resolution structural data. The integration of these methodologies has been crucial in elucidating the molecular interactions that underpin the biological activity of this compound.
In the context of drug development, 2-Thiophenecarboxamide, N-(4-aminophenyl)- has been explored as a precursor for more complex molecules. Its amide functionality serves as a versatile handle for further derivatization, allowing chemists to introduce additional substituents that can enhance potency or selectivity. For instance, modifications at the 4-aminophenyl moiety can alter the compound's solubility and metabolic stability, while changes to the thiophene ring can influence its binding affinity to biological targets. Such structural diversification is a cornerstone of modern drug design strategies.
The pharmacological potential of 2-Thiophenecarboxamide, N-(4-aminophenyl)- has been investigated across various therapeutic areas. Preliminary studies suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer biology. The thiophene scaffold is particularly noteworthy in this context, as it is a common motif in drugs targeting central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier. Additionally, the amine and amide groups provide opportunities for hydrogen bonding interactions with biological targets, which are critical for drug efficacy.
One area of active research involves leveraging 2-Thiophenecarboxamide, N-(4-aminophenyl)- as a lead compound for kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are frequently implicated in disease processes. By designing derivatives of this compound that optimize interactions with specific kinase domains, researchers aim to develop selective inhibitors with therapeutic potential. The versatility of its structural features makes it an attractive starting point for such endeavors.
The synthesis of 2-Thiophenecarboxamide, N-(4-aminophenyl)- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Key steps typically include the formation of the thiophene ring via cyclization reactions followed by functionalization at the 2-position with an amide group. Subsequent introduction of the 4-aminophenyl moiety completes the structure. Advances in green chemistry principles have also influenced these synthetic routes, emphasizing atom economy and minimal waste generation.
In conclusion,2-Thiophenecarboxamide, N-(4-aminophenyl)- (CAS No. 39880-86-9) represents a compelling molecule with substantial potential in pharmaceutical research. Its unique structural features and modifiable functional groups make it a valuable scaffold for developing novel therapeutic agents. As our understanding of its biological activities grows through both experimental and computational studies, this compound is poised to play an increasingly important role in drug discovery efforts aimed at addressing complex diseases.
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